REACTION_CXSMILES
|
C([O:8][CH2:9][CH2:10][C:11]1[CH:25]=[CH:24][C:14]([O:15][C:16]([CH3:23])([CH3:22])[C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:13][CH:12]=1)C1C=CC=CC=1>C(O)C.[Pd]>[OH:8][CH2:9][CH2:10][C:11]1[CH:12]=[CH:13][C:14]([O:15][C:16]([CH3:22])([CH3:23])[C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:24][CH:25]=1
|
Name
|
ethyl 2-[4-(2-benzyloxyethyl)-phenoxy]-2-methylpropionate
|
Quantity
|
480 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCCC1=CC=C(OC(C(=O)OCC)(C)C)C=C1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
30 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 48 hours at room temperature under a hydrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent of the filtrate was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by medium pressure liquid column chromatography on silica gel (eluent: hexane/diethyl ether=1/1)
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCC1=CC=C(OC(C(=O)OCC)(C)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 310 mg | |
YIELD: CALCULATEDPERCENTYIELD | 87.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |